2-Cyclopentylpiperidine;2,2,2-trifluoroacetic acid
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Overview
Description
2-Cyclopentylpiperidine;2,2,2-trifluoroacetic acid is a compound formed by the combination of 2-cyclopentylpiperidine and 2,2,2-trifluoroacetic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyclopentylpiperidine involves the cyclization of appropriate precursors under controlled conditions. Trifluoroacetic acid is typically prepared industrially by the electrofluorination of acetyl chloride or acetic anhydride, followed by hydrolysis of the resulting trifluoroacetyl fluoride . The combination of these two compounds can be achieved through a reaction where 2-cyclopentylpiperidine is treated with trifluoroacetic acid under suitable conditions to form the desired product .
Industrial Production Methods
Industrial production of trifluoroacetic acid involves the electrofluorination process, which is a well-established method for producing fluorinated compounds. This process ensures high yields and purity of the product . The production of 2-cyclopentylpiperidine can be achieved through various synthetic routes, including hydrogenation, cyclization, and multicomponent reactions .
Chemical Reactions Analysis
Types of Reactions
2-Cyclopentylpiperidine;2,2,2-trifluoroacetic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can be performed to modify the chemical structure of the compound.
Substitution: The compound can undergo substitution reactions where specific functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
2-Cyclopentylpiperidine;2,2,2-trifluoroacetic acid has several scientific research applications:
Chemistry: The compound is used as a reagent in various organic synthesis reactions.
Biology: It is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is used in the production of various industrial chemicals and materials
Mechanism of Action
The mechanism of action of 2-Cyclopentylpiperidine;2,2,2-trifluoroacetic acid involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in various chemical reactions, depending on the conditions. Its effects are mediated through its ability to form stable complexes with other molecules, influencing their chemical behavior .
Comparison with Similar Compounds
Similar Compounds
Trifluoroacetic acid: A related compound with similar chemical properties but different applications.
2-Cyclopentylpiperidine: The parent compound without the trifluoroacetic acid component.
Uniqueness
2-Cyclopentylpiperidine;2,2,2-trifluoroacetic acid is unique due to the combination of the cyclopentylpiperidine moiety with the trifluoroacetic acid group. This combination imparts distinct chemical properties, making it valuable for specific applications in research and industry .
Properties
CAS No. |
61423-13-0 |
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Molecular Formula |
C12H20F3NO2 |
Molecular Weight |
267.29 g/mol |
IUPAC Name |
2-cyclopentylpiperidine;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C10H19N.C2HF3O2/c1-2-6-9(5-1)10-7-3-4-8-11-10;3-2(4,5)1(6)7/h9-11H,1-8H2;(H,6,7) |
InChI Key |
GMTDIZYUDSLRSC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)C2CCCCN2.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
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